4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90-100°C . Another method includes the cyclocondensation of hydrazine with carbonyl compounds, followed by formylation under Vilsmeyer conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium dichromate (K2Cr2O7) to form oxadiazole derivatives.
Reduction: Reduction reactions can be performed using Raney-nickel alloy and formic acid.
Common reagents used in these reactions include phosphorus oxychloride, potassium dichromate, and hydrazine. The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
These compounds share a similar pyrazole core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-1-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-13(12-11(9)8-14)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YGUPQCMLIQEQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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